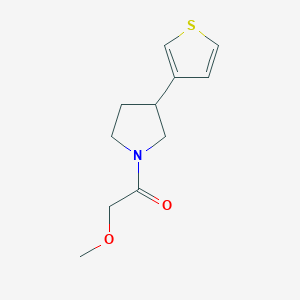

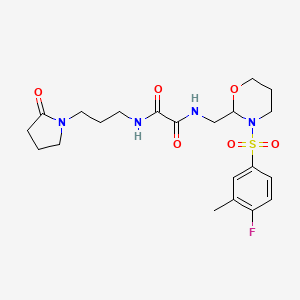

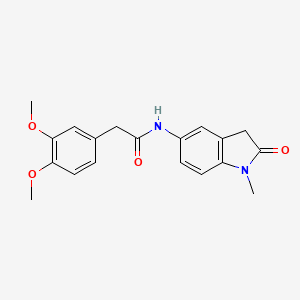

![molecular formula C9H16N4O2S B2522408 5-(二甲基氨磺酰氨基)-4,5,6,7-四氢吡唑并[1,5-a]吡啶 CAS No. 2034588-59-3](/img/structure/B2522408.png)

5-(二甲基氨磺酰氨基)-4,5,6,7-四氢吡唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel pyrazolo[1,5-a]pyridine derivatives has been explored in recent studies. One approach involved the synthesis of 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines using thienopyridine hydrazide and substituted aromatic nitriles with 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation . Another study reported the synthesis of new pyrazolo[3,4-b]pyridines through the reaction of 5-amino-1-aryl-3-methylpyrazoles with β-dimethylaminopropiophenones in pyridine, followed by the treatment with N-bromosuccinimide to form pyrazolo[3,4-b]pyridines . Additionally, a Diels-Alder reaction involving 5-amino-1-(p-toluenesulfonyl)pyrazole-4-carbonitrile with dimethyl acetylenedicarboxylate in the presence of potassium carbonate in dimethyl sulfoxide led to the formation of dimethyl 2-(p-toluenesulfonylamino)-3-cyano-4-imino-1,4-dihydropyridine-5,6-dicarboxylate, showcasing a pyrazole ring serving as the diene in a [4 + 2] cycloaddition reaction .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[1,5-a]pyridine derivatives were elucidated using various techniques. In one study, the structure of 4,5-dihydropyrazolo[3,4-b]pyridines was determined based on NMR measurements and X-ray diffraction . The X-ray crystallography method was also employed to irrefutably establish the structure of the product from the Diels-Alder reaction, which involved a rearrangement of the p-toluenesulfonylamino group into the 2-position of the pyridine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyridine derivatives are characterized by their complexity and the use of various reagents and catalysts. The reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones is one such example, leading to the formation of pyrazolo[3,4-b]pyridines . The Diels-Alder reaction, as another example, demonstrates the versatility of pyrazole rings in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed to assess their potential as antifungal agents. The in vitro antifungal activity was evaluated, with one compound showing potent activity against Candida albicans, surpassing the standard miconazole . ADMET properties were also analyzed, indicating good drug-like properties for the synthesized compounds . These findings suggest that the pyrazolo[1,5-a]pyridine derivatives have promising characteristics for further optimization and development as antifungal agents.

科学研究应用

合成及催化应用

杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶支架中的重要性突出了吡唑并吡啶衍生物更广泛的合成应用。这些化合物由于其生物利用度和广泛的适用性,是医药工业中的关键前体。各种合成途径利用多样化的杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂,通过一步多组分反应来开发取代衍生物。这些进展吸引了全球研究人员利用催化应用来开发先导分子 (Parmar, Vala, & Patel, 2023)。

药物化学

在药物化学中,吡唑并[1,5-a]嘧啶支架作为药物发现中的一种特权杂环而出现,展示了广泛的药用特性,如抗癌、抗炎和抗感染活性。其结构和活性关系研究为药物化学家提供了巨大的潜力,以利用这种支架来开发新的候选药物。与这些衍生物相关的合成策略和重要的生物学特性突出了该支架在药物化学中的效用 (Cherukupalli et al., 2017)。

治疗应用

探索吡唑啉的治疗应用强调了含氮五元环杂环化合物的多种生物学特性,包括抗菌、抗炎和抗癌活性。这些衍生物已在各种药理作用中显示出潜力,突出了吡唑啉衍生物在治疗应用中的重要性,以及进一步探索和开发具有增强活性和选择性的新化合物的必要性 (Shaaban, Mayhoub, & Farag, 2012)。

超分子化学

源自杯芳烃支架的超分子囊泡的开发说明了吡咯基化合物在构建分子囊泡中的创新应用。杯[4]吡咯由于其合成简单和与杯[4]芳烃的结构类似性,在超分子结构的自组装中起着至关重要的作用。这些通过各种相互作用形成的囊泡突出了吡咯衍生物在超分子化学中的多功能性,以及它们在为特定应用创建功能化内部的潜力 (Ballester, 2011)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-12(2)16(14,15)11-8-4-6-13-9(7-8)3-5-10-13/h3,5,8,11H,4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWJAQDICZHAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1CCN2C(=CC=N2)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

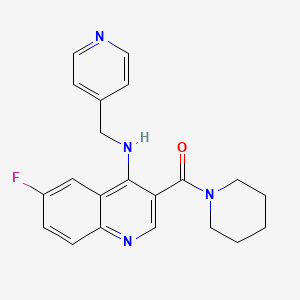

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)

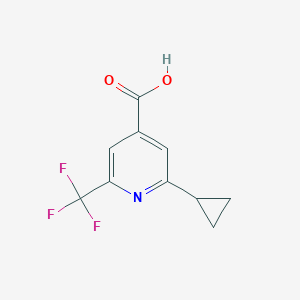

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

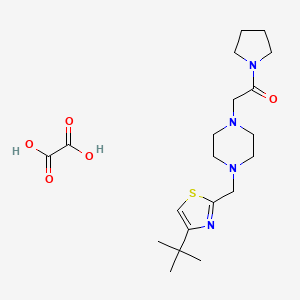

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)

![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)